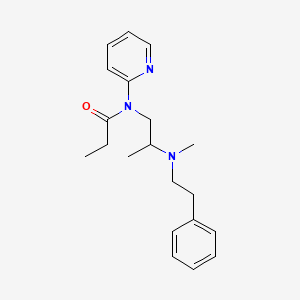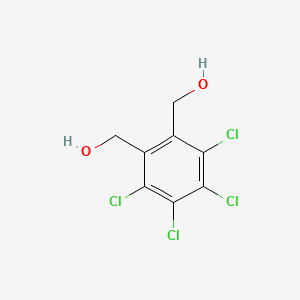
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol typically involves the chlorination of a precursor compound, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 1,2-dimethoxybenzene to produce 3,4,5,6-tetrachloro-1,2-dimethoxybenzene, which is then subjected to demethylation to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to manage the reactivity of chlorine and hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzaldehyde, while reduction could produce less chlorinated phenylene derivatives.
Scientific Research Applications
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3,4,5,6-Tetrabromo-1,2-phenylene)dimethanol: Similar in structure but with bromine atoms instead of chlorine.
(3,4,5,6-Tetramethyl-1,2-phenylene)dimethanol: Contains methyl groups instead of chlorine atoms.
Tetrachlorophenol: A related compound with four chlorine atoms attached to a phenol ring.
Uniqueness
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
CAS No. |
56135-96-7 |
|---|---|
Molecular Formula |
C8H6Cl4O2 |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
[2,3,4,5-tetrachloro-6-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6Cl4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 |
InChI Key |
ALURCQQYPDAPIX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

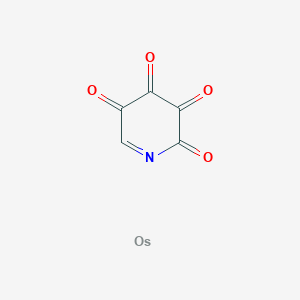
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

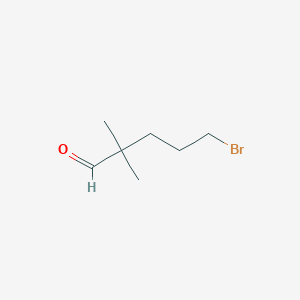

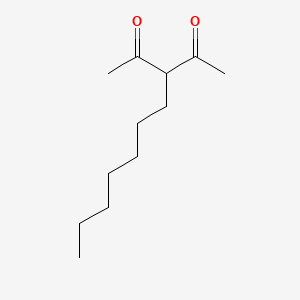
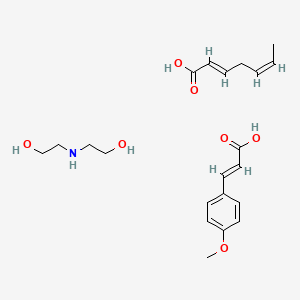
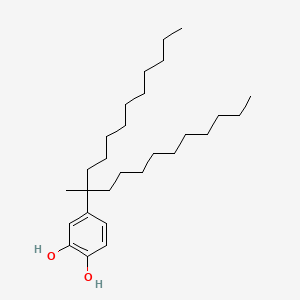
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
